molecular formula C25H26O7 B2431583 (5aR,10aS)-1,3,8,10a-tetrahydroxy-2,5a-bis(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one CAS No. 202526-51-0

(5aR,10aS)-1,3,8,10a-tetrahydroxy-2,5a-bis(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one

Cat. No.: B2431583
CAS No.: 202526-51-0
M. Wt: 438.476
InChI Key: KDTSLDXCGUETMJ-DQEYMECFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

(5aR,10aS)-1,3,8,10a-tetrahydroxy-2,5a-bis(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one can be synthesized through a racemic mixture of natural (+)-sanggenol F. The synthetic route involves a Lewis acid-promoted double Claisen rearrangement to construct the hydrobenzofuro[3,2-b]chromenone core . The reaction conditions typically include the use of a Lewis acid catalyst and specific temperature controls to ensure the desired product formation.

Chemical Reactions Analysis

(5aR,10aS)-1,3,8,10a-tetrahydroxy-2,5a-bis(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

(5aR,10aS)-1,3,8,10a-tetrahydroxy-2,5a-bis(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one exerts its effects through multiple molecular targets and pathways. It promotes adipocyte differentiation and enhances insulin sensitivity by modulating the expression of beneficial adipokines. It also inhibits protein tyrosine phosphatase 1B and activates peroxisome proliferator-activated receptor γ and peroxisome proliferator-activated receptor α . These activities contribute to its anti-diabetic effects and improvement in glucose and lipid metabolism .

Comparison with Similar Compounds

(5aR,10aS)-1,3,8,10a-tetrahydroxy-2,5a-bis(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one is part of a group of isoprenylated flavonoids found in Morus species. Similar compounds include:

Compared to these compounds, this compound is unique in its strong anti-diabetic effects and its ability to modulate multiple molecular targets involved in glucose and lipid metabolism .

Properties

IUPAC Name

(5aR,10aS)-1,3,8,10a-tetrahydroxy-2,5a-bis(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O7/c1-13(2)5-7-16-18(27)12-20-21(22(16)28)23(29)25(30)24(31-20,10-9-14(3)4)17-8-6-15(26)11-19(17)32-25/h5-6,8-9,11-12,26-28,30H,7,10H2,1-4H3/t24-,25-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTSLDXCGUETMJ-JWQCQUIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC3(C4=C(C=C(C=C4)O)OC3(C2=O)O)CC=C(C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C2=C(C=C1O)O[C@@]3(C4=C(C=C(C=C4)O)O[C@@]3(C2=O)O)CC=C(C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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